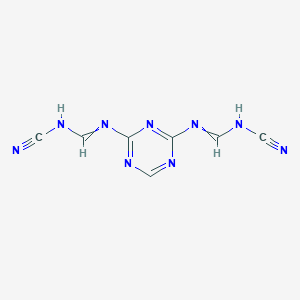
N',N'''-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization processes using advanced reactors and continuous flow systems. The use of eco-friendly catalysts and solvent-free conditions is also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: Known for their antiproliferative activity and potential use in cancer treatment.
2,4,6-Trichloro-1,3,5-triazine: Used as a precursor for the synthesis of various triazine derivatives.
Benzamide, N,N’-1,3,5-triazine-2,4-diylbis-:
Uniqueness
N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) is unique due to its specific structure and the presence of cyanomethanimidamide groups
Eigenschaften
CAS-Nummer |
82679-23-0 |
|---|---|
Molekularformel |
C7H5N9 |
Molekulargewicht |
215.18 g/mol |
IUPAC-Name |
N-cyano-N'-[4-[(cyanoamino)methylideneamino]-1,3,5-triazin-2-yl]methanimidamide |
InChI |
InChI=1S/C7H5N9/c8-1-10-3-12-6-14-5-15-7(16-6)13-4-11-2-9/h3-5H,(H2,10,11,12,13,14,15,16) |
InChI-Schlüssel |
OMQNOURLPMIMBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NC(=N1)N=CNC#N)N=CNC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


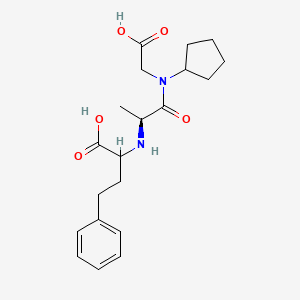
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421346.png)

![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)
acetonitrile](/img/structure/B14421359.png)
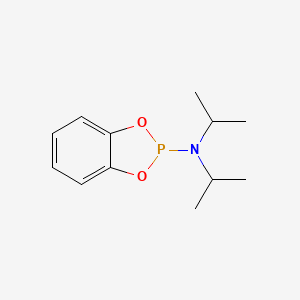
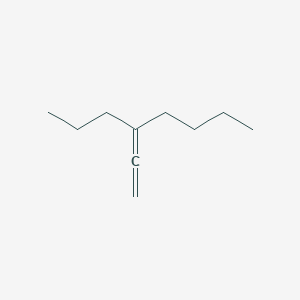
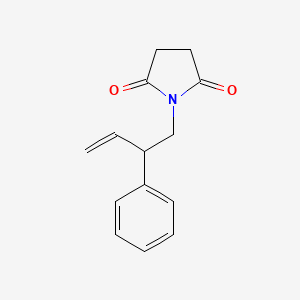
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421387.png)
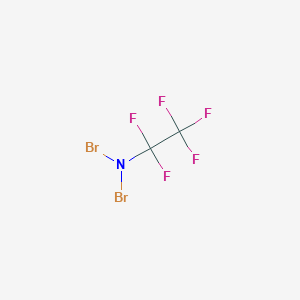
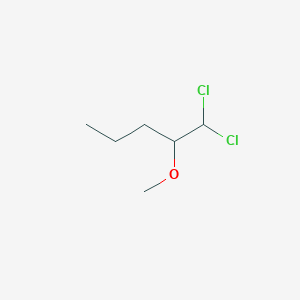

![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
